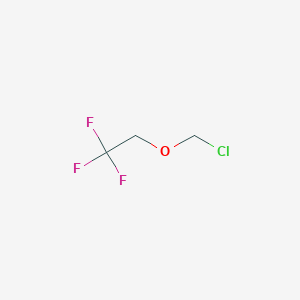
2-(Chloromethoxy)-1,1,1-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Chloromethoxy)-1,1,1-trifluoroethane” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are known for their high stability and are often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethoxy)-1,1,1-trifluoroethane” would consist of a trifluoroethane backbone with a chloromethoxy group attached to the second carbon. The presence of fluorine atoms would likely make the molecule highly polar .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethoxy)-1,1,1-trifluoroethane” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Catalytic Cleavage
Xiaojun and Qing-Yun (2012) explored the reductive cleavage of the unactivated carbon-chlorine bond of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) using Ni(0) or Cu(0) as catalysts. This process resulted in the production of 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with high yields, demonstrating a potential application in chemical synthesis and material processing (Xiaojun & Qing-Yun, 2012).
Conformational Study
A study by Hermann, Mack, and Oberhammer (2000) investigated the geometric structure and conformational properties of desflurane and isoflurane, which are closely related to 2-(Chloromethoxy)-1,1,1-trifluoroethane. Their research contributes to the understanding of the molecular structure of similar compounds (Hermann, Mack, & Oberhammer, 2000).
Synthesis of Fluorinated Compounds
Wang, Yang, and Xiang (2013) developed a method for the efficient synthesis of 1-chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane. Their approach involves reductive dechlorination, highlighting the potential of using 2-(Chloromethoxy)-1,1,1-trifluoroethane derivatives in the industrial production of fluorinated compounds (Wang, Yang, & Xiang, 2013).
Photoexcitation Dynamics
A study by Saha et al. (2013) on the photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) contributes to understanding the photoexcitation of similar compounds like 2-(Chloromethoxy)-1,1,1-trifluoroethane, particularly in the context of bond scission and formation under certain conditions (Saha et al., 2013).
Chemical Transformations
Hu and Chen (2010) demonstrated the reactivity of 1,1,1-trichloro-2,2,2-trifluoroethane with aldehydes, producing compounds with a CF3CCl2-moiety. This study provides insight into the reactivity of similar chlorofluorocarbons in chemical transformations (Hu & Chen, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(chloromethoxy)-1,1,1-trifluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c4-2-8-1-3(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXDWUGQRXXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethoxy)-1,1,1-trifluoroethane | |
CAS RN |
21937-47-3 |
Source


|
| Record name | 2-(chloromethoxy)-1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

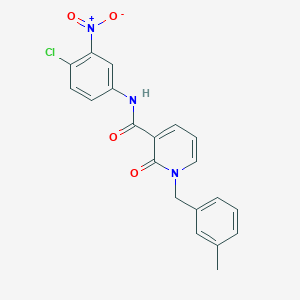
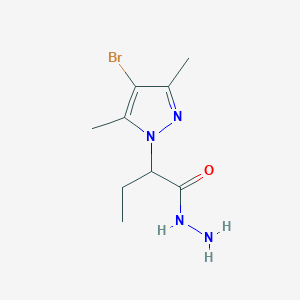
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
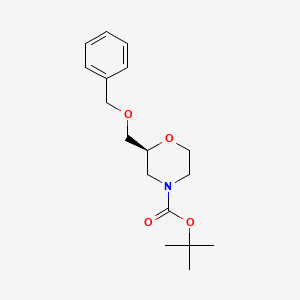
![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)
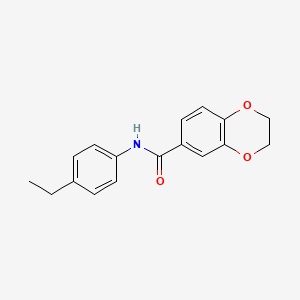
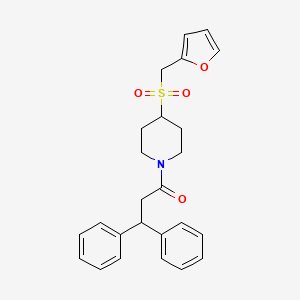
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)
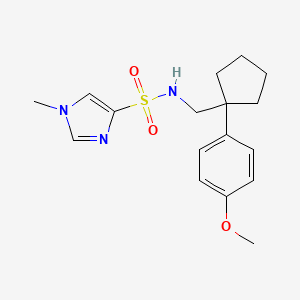
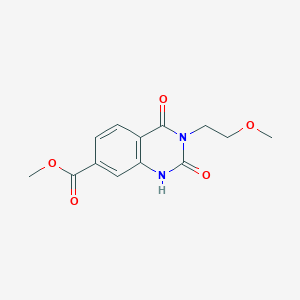
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
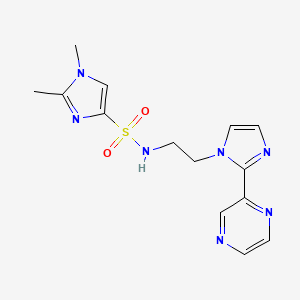
![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)